

Chemical & Physical Properties of Pelecopan

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Compound Focus: Pelecopan

CAS No.: 2378380-49-3

Cat. No.: S12864284

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The table below summarizes the key identifiers and physicochemical properties of **Pelecopan** as reported by chemical suppliers.

Property	Specification
CAS Registry Number	2378380-49-3 [1]
Molecular Formula	C ₂₃ H ₁₉ FN ₂ O ₄ [1] [2]
Molecular Weight	406.41 g/mol [1] [2]
Appearance	Off-white to light yellow solid powder [1]
Storage (Powder)	-20°C (3 years); 4°C (2 years) [1]
Chemical Name	2-[2-[[7-[2-(aminomethyl)-3-fluoropyridin-4-yl]-1-benzofuran-5-yl]methoxy]phenyl]acetic acid [1]

Recommended Storage & Handling Conditions

Adhering to the following storage conditions is critical for maintaining the stability of **Pelecopan**.

Condition	Recommendation
Long-Term Storage	Store as a powder at -20°C ; stable for up to 3 years [1].
Short-Term Storage	Can be stored at 4°C for up to 2 years [1].
In Solvent	-80°C : 6 months; -20°C : 1 month [1].
Shipping	Stable at room temperature for a few days under ordinary shipping conditions [1].

In-Vitro & In-Vivo Stability Protocols

Preparation of Stock and Working Solutions

The following table outlines the standard preparation procedures for **Pelecopan** solutions.

Solution Type	Procedure
Stock Solution (DMSO)	Dissolve Pelecopan in DMSO at approximately 100 mg/mL (~246 mM) [1].
Working Solution (In Vivo)	Example: Add 100 µL of 25 mg/mL DMSO stock to 400 µL PEG300, mix; add 50 µL Tween-80, mix; add 450 µL saline to make 1 mL of a 2.5 mg/mL solution [1].

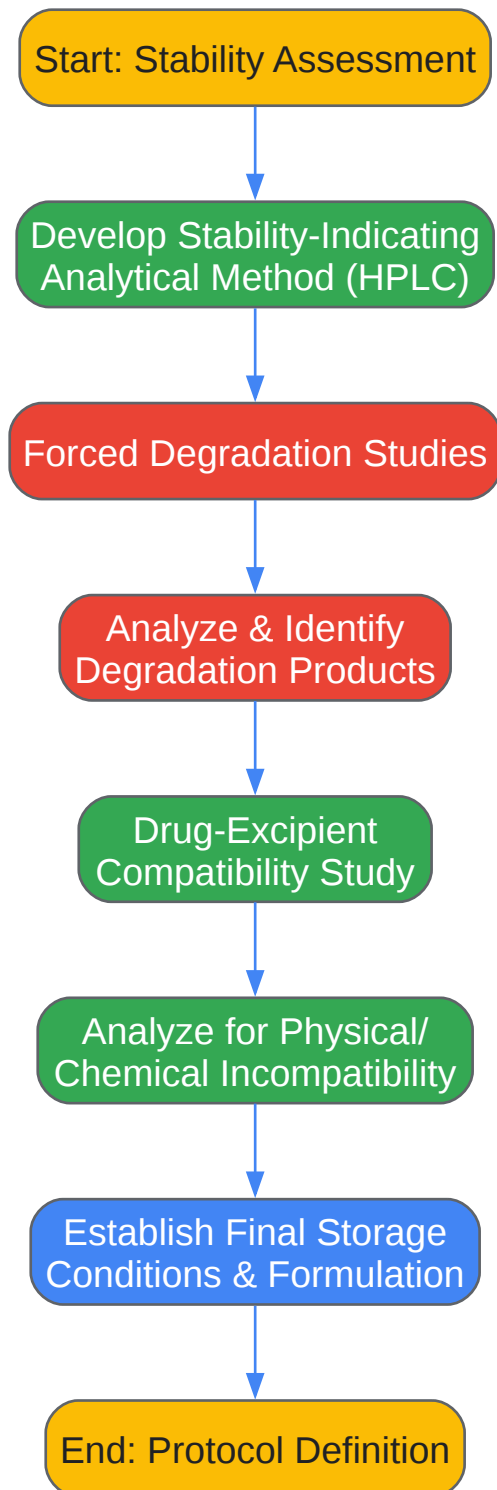
Forced Degradation Study Protocol

Forced degradation studies help identify likely degradation products and establish stability-indicating analytical methods. A generalized protocol is below [3].

Stress Condition	Protocol Parameters	Termination & Analysis
Acid Hydrolysis	0.1 - 1.0 M HCl (e.g., 0.1N), room temperature or 50-60°C, up to 7 days [3].	Neutralize with base. Analyze immediately by HPLC [3] [4].
Base Hydrolysis	0.1 - 1.0 M NaOH (e.g., 0.1N), room temperature or 50-60°C, up to 7 days [3].	Neutralize with acid. Analyze immediately by HPLC [3] [4].
Oxidative Degradation	0.1% - 3.0% H ₂ O ₂ , room temperature, up to 7 days [3] [4].	Direct analysis by HPLC [4].
Thermal Degradation	Solid drug substance stored at 40-80°C [3].	Analyze by HPLC at set intervals [4].
Photolytic Degradation	Expose to UV (e.g., 365 nm) and/or visible light per ICH Q1B guidelines [3] [5].	Analyze by HPLC [4].

Experimental Workflow for Stability Assessment

The diagram below outlines a logical workflow for conducting a comprehensive stability and compatibility assessment.



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Drug-Excipient Compatibility Study (DECS) Protocol

DECS is mandatory for regulatory submission and helps select compatible excipients to avoid stability issues in the final dosage form [6].

Step	Description
Sample Prep	Prepare binary mixtures of Pelecopan and individual excipients (e.g., 1:1 ratio) [6].
Stressing	Expose mixtures to accelerated stability conditions (e.g., 40°C/75% RH) for 1-3 months [7] [6].
Control	Include a sample of pure Pelecopan stored under the same conditions [6].
Analysis	Monitor for changes using HPLC (for chemical stability) and techniques like DSC (for physical stability) [6].

Application Notes for Researchers

- **Stability in Formulations:** When developing formulations, be aware that excipients can influence stability by altering microenvironmental pH, introducing reactive impurities, or affecting moisture content [6].
- **Photostability Testing:** For studies compliant with ICH Q1B, instruments like the SUNTest CPS+ with appropriate optical filters can be used [5].
- **Handling in Solvent:** While DMSO stock solutions are stable for months at -80°C, avoid repeated freeze-thaw cycles. Prepare working formulations sequentially as described [1].

Pharmacological Background & R&D Status

Pelecopan is a potent, selective, and orally active inhibitor of complement factor D (CFD), with an IC₅₀ of 14.3 nM against pure human factor D [1] [8]. It inhibits the alternative pathway of the complement system, making it a therapeutic candidate for conditions like paroxysmal nocturnal hemoglobinuria and C3 glomerulopathy [1]. Its highest development phase reported was Phase 2 [8].

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